4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
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Overview
Description
3-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the core pyrazole structure. This is followed by the introduction of the chlorophenyl and methoxyphenyl groups through various substitution reactions. The final step involves the formation of the ether linkage. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the reaction efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the aromatic rings or the pyrazole core.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reactions typically require specific conditions, such as acidic or basic environments, and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while halogenation can introduce additional halogen atoms into the aromatic rings.
Scientific Research Applications
3-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER: Lacks the methoxyphenyl group.
3-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(3-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxyphenyl group in 3-[4-CHLORO-1-(2,4-DICHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and can influence its reactivity and applications.
Properties
Molecular Formula |
C23H17Cl3N2O2 |
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Molecular Weight |
459.7 g/mol |
IUPAC Name |
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-29-17-7-3-5-14(11-17)22-21(26)23(15-6-4-8-18(12-15)30-2)28(27-22)20-10-9-16(24)13-19(20)25/h3-13H,1-2H3 |
InChI Key |
UGELFPOIRLXFBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC)Cl |
Origin of Product |
United States |
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